1,2,3,4-Tetrahydro-4-(3-nitrophenyl)-6-phenyl-2-thioxo-3-pyridinecarbonitrile
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Overview
Description
1,2,3,4-Tetrahydro-4-(3-nitrophenyl)-6-phenyl-2-thioxo-3-pyridinecarbonitrile is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyridine ring fused with a thioxo group, a nitrophenyl group, and a phenyl group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-4-(3-nitrophenyl)-6-phenyl-2-thioxo-3-pyridinecarbonitrile typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-nitrobenzaldehyde, acetophenone, and thiourea in the presence of a base can lead to the formation of the desired compound. The reaction conditions often involve refluxing the mixture in a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-4-(3-nitrophenyl)-6-phenyl-2-thioxo-3-pyridinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Electrophiles like halogens or nitro groups under acidic or basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
1,2,3,4-Tetrahydro-4-(3-nitrophenyl)-6-phenyl-2-thioxo-3-pyridinecarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antitubercular activities.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydro-4-(3-nitrophenyl)-6-phenyl-2-thioxo-3-pyridinecarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl and thioxo groups can interact with active sites of enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyrimidines: These compounds share a similar heterocyclic structure and exhibit various biological activities.
Quinoxalines: Another class of heterocyclic compounds with similar applications in medicinal chemistry.
Uniqueness
1,2,3,4-Tetrahydro-4-(3-nitrophenyl)-6-phenyl-2-thioxo-3-pyridinecarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
89451-33-2 |
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Molecular Formula |
C18H13N3O2S |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
4-(3-nitrophenyl)-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C18H13N3O2S/c19-11-16-15(13-7-4-8-14(9-13)21(22)23)10-17(20-18(16)24)12-5-2-1-3-6-12/h1-10,15-16H,(H,20,24) |
InChI Key |
UUKPHQYMYMYTHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(C(C(=S)N2)C#N)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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